molecular formula C17H19NO6 B2770906 Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate CAS No. 338748-78-0

Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate

Cat. No. B2770906
CAS RN: 338748-78-0
M. Wt: 333.34
InChI Key: TVPNTLXJEWVIJL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent attached to the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as N’-(4-Methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine have been synthesized . The synthesis of such compounds often involves reactions with alcoholic ammonia and 1,2-dichloroethane, or the reduction of pyrazine with sodium in ethanol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Studies have demonstrated the use of Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate in the synthesis of heterocyclic compounds. For example, the treatment of 1,2,5,6-tetrahydro-2-(4-hydroxy- and/or 4-methoxybenzyl)-3,4-dimethyl-I-(3-methyl-2-butenyl)pyridines with acid yielded cyclization products significant for the development of analgesics, showcasing its potential in medicinal chemistry and drug design (Kametani et al., 1973).

Crystal Structure Analysis

The compound has also been studied for its structural characteristics, where the crystal structures of similar compounds were analyzed to understand their hydrogen-bonded ribbons and van der Waals contacts. This research helps in understanding the molecular structure and potential interactions of these compounds, which is crucial for designing drugs with specific target site bindings (Low et al., 1996).

Oxidative Cyclization-Alkoxycarbonylation

Furthermore, the oxidative cyclization-alkoxycarbonylation reactions involving compounds similar to Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate have been explored. These reactions have yielded various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and dihydropyridinone derivatives, underlining the compound's utility in organic synthesis and the creation of complex molecular structures (Bacchi et al., 2005).

Electroreductive Synthesis

The electroreductive synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives, employing methods that involve compounds similar to Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate, highlights the compound's versatility in reductive chemistry. This approach facilitates the selective and efficient formation of dihydropyridine and tetrahydropyridine structures, which are crucial scaffolds in pharmaceuticals (Kita et al., 2001).

Aerobic Oxidation Reactions

Studies on aerobic oxidation reactions catalyzed by vanadium complexes involving compounds similar to Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate shed light on its potential applications in catalysis. The research contributes to understanding how these compounds can be utilized to mediate oxidative C-C bond cleavage, which is relevant for the development of new synthetic routes and the processing of organic materials (Zhang et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

While specific future directions for this compound were not found, related compounds have been used in the synthesis of valuable natural products and organic compounds . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions .

properties

IUPAC Name

dimethyl 1-[(4-methoxyphenyl)methyl]-2-oxo-3,4-dihydropyridine-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-22-12-6-4-11(5-7-12)10-18-14(19)9-8-13(16(20)23-2)15(18)17(21)24-3/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPNTLXJEWVIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC(=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate

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